REACTION_CXSMILES
|
[Cl:1][C:2]1[C:10]([OH:11])=[CH:9][CH:8]=[C:7]([Cl:12])[C:3]=1[C:4]([OH:6])=[O:5].[OH-].[Na+].[C:15](O)(=O)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C(Cl)C1C=CC=CC=1>C(O)C.C1(C)C=CC=CC=1>[CH2:15]([O:11][C:10]1[C:2]([Cl:1])=[C:3]([C:7]([Cl:12])=[CH:8][CH:9]=1)[C:4]([OH:6])=[O:5])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
271.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C(=CC=C1O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
550 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
Name
|
|
Quantity
|
368 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
WAIT
|
Details
|
After one hour twenty-five minutes
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
After twenty minutes
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is cooled
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to remove ethanol
|
Type
|
CUSTOM
|
Details
|
The mixture is then partitioned between diethylether (2 1) and 5% aqueous sodium hydroxide (2 1)
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
WASH
|
Details
|
the aqueous solution washed with diethylether
|
Type
|
EXTRACTION
|
Details
|
The aqueous extract
|
Type
|
TEMPERATURE
|
Details
|
is cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
Diethylether (2 1) is added
|
Type
|
STIRRING
|
Details
|
The two layers are stirred for fifteen minutes
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
WASH
|
Details
|
The aqueous layer is washed with diethylether
|
Type
|
WASH
|
Details
|
the combined ether layers washed with H2O, saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
The ether is filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated in vacuo to a light yellow oil (338.2 g)
|
Type
|
ADDITION
|
Details
|
500 ml of toluene are added to the oil
|
Type
|
CUSTOM
|
Details
|
partially evaporated
|
Type
|
CUSTOM
|
Details
|
resulting in a precipitate
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC=1C(=C(C(=O)O)C(=CC1)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |